![molecular formula C22H23NO4 B2652766 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid CAS No. 1602367-85-0](/img/structure/B2652766.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid
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Description
This compound, also known by its CAS Number 1602367-85-0, is a chemical with the molecular formula C22H23NO4 . It has a molecular weight of 365.42 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.42 . It’s typically stored at room temperature and is available in powder form . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes. Their interactions were modeled using quantum mechanical computations, leading to the creation of enzymatically activated carbon nanotube (CNT) surfactants. These surfactants allow for the generation of homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).
Synthesis of Oligomers Derived from Neuraminic Acid Analogues
Fmoc-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared. These monomer units were incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers ranging from one to eight units in length. This methodology showcases the utility of Fmoc-protected amino acids in synthesizing complex oligomers (Gregar & Gervay-Hague, 2004).
Fluorescence Labeling Reagents
A novel fluorophore, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcases strong fluorescence across a wide pH range in aqueous media. This fluorophore's properties, including high stability and large Stokes' shift, make it an excellent candidate for biomedical analysis. Its application as a fluorescent labeling reagent for carboxylic acids demonstrates the versatility of Fmoc-protected amino acids in developing new analytical tools (Hirano et al., 2004).
Protecting Group for Amide Bonds in Peptides
The N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids serve as intermediates for preparing peptides with reversibly protected (tertiary) peptide bonds. This approach is particularly valuable for inhibiting interchain association during solid phase peptide synthesis, illustrating the critical role of Fmoc-protected amino acids in peptide chemistry (Johnson et al., 1993).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-11-23(20(12-14)21(24)25)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFAGZLDPBTZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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